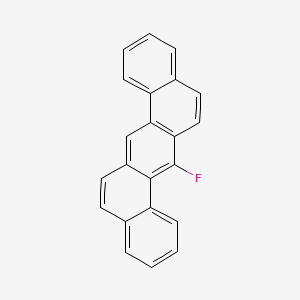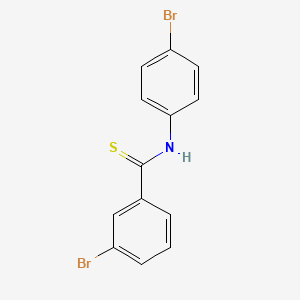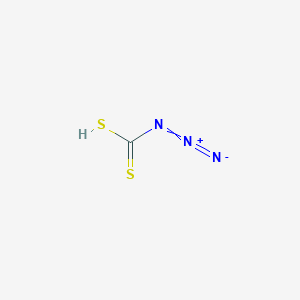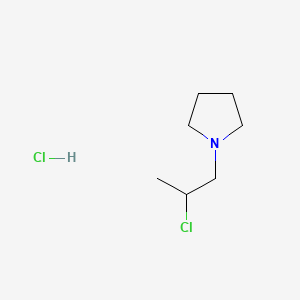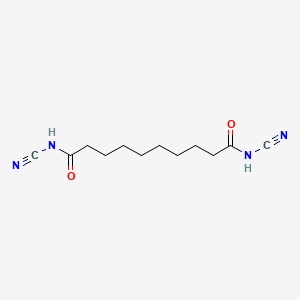
N,N'-Dicyanosebacamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Dicyanosebacamide: is an organic compound with the molecular formula C12H18N4O2 It is a derivative of sebacic acid, where the terminal carboxylic acid groups are replaced by cyano groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,N’-Dicyanosebacamide can be synthesized through a multi-step process involving the reaction of sebacic acid with cyanogen bromide in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of the carboxylic acid groups with cyano groups.
Industrial Production Methods: In an industrial setting, the production of N,N’-Dicyanosebacamide may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Dicyanosebacamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the cyano groups to primary amines.
Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano groups under basic or acidic conditions.
Major Products Formed:
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N,N’-Dicyanosebacamide is used as a building block in organic synthesis, particularly in the preparation of polymers and advanced materials. Its cyano groups provide reactive sites for further functionalization.
Biology: In biological research, N,N’-Dicyanosebacamide can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable compound for drug discovery.
Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to form stable amide bonds makes it a useful intermediate in the synthesis of pharmaceuticals.
Industry: In the industrial sector, N,N’-Dicyanosebacamide is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of N,N’-Dicyanosebacamide involves its ability to undergo various chemical transformations. The cyano groups can participate in nucleophilic addition and substitution reactions, leading to the formation of new chemical bonds. These reactions are facilitated by the presence of suitable catalysts or reagents, which enhance the reactivity of the compound.
Molecular Targets and Pathways: In biological systems, the derivatives of N,N’-Dicyanosebacamide may interact with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
N,N-Dimethylethanamine: A secondary amine with similar structural features.
Uniqueness: N,N’-Dicyanosebacamide is unique due to its dual cyano groups, which provide multiple reactive sites for chemical transformations. This makes it a versatile compound for various applications in chemistry and industry.
Propriétés
Numéro CAS |
35430-90-1 |
|---|---|
Formule moléculaire |
C12H18N4O2 |
Poids moléculaire |
250.30 g/mol |
Nom IUPAC |
N,N'-dicyanodecanediamide |
InChI |
InChI=1S/C12H18N4O2/c13-9-15-11(17)7-5-3-1-2-4-6-8-12(18)16-10-14/h1-8H2,(H,15,17)(H,16,18) |
Clé InChI |
OZZMKKRNGGDMPC-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCC(=O)NC#N)CCCC(=O)NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


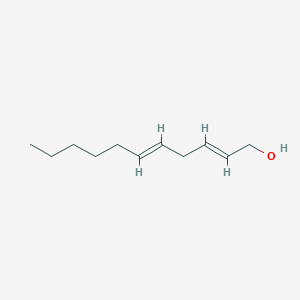

![N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-5-methoxy-2,3-dihydro-1H-indol-6-amine](/img/structure/B12646869.png)

![1-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine](/img/structure/B12646881.png)

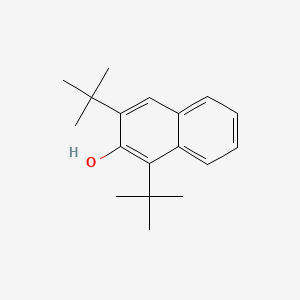
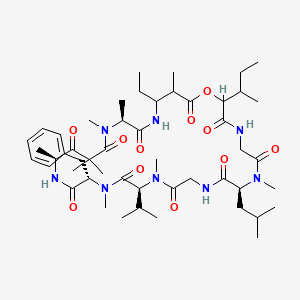

![(2E,4E)-3-methyl-5-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)phenyl]penta-2,4-dienoic acid](/img/structure/B12646905.png)
